methanone CAS No. 1115337-53-5](/img/structure/B2703300.png)

[3-Amino-5-anilino-4-(phenylsulfonyl)-2-thienyl](4-fluorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

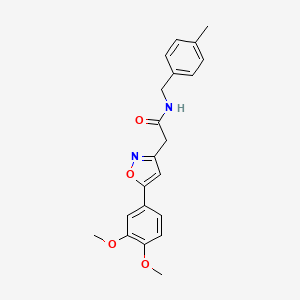

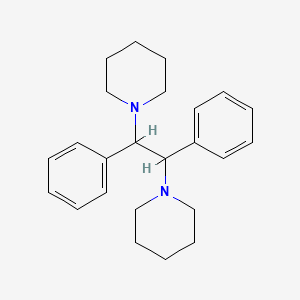

[3-Amino-5-anilino-4-(phenylsulfonyl)-2-thienyl](4-fluorophenyl)methanone, also known as LDK378, is a small molecule inhibitor that has been developed as a targeted therapy for non-small cell lung cancer (NSCLC). It is a second-generation anaplastic lymphoma kinase (ALK) inhibitor, which has shown promising results in preclinical and clinical studies.

Aplicaciones Científicas De Investigación

Organic Electronics and Optoelectronics

This compound’s π-conjugated structure and electron-rich thiophene core make it suitable for organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Its ability to transport charge carriers efficiently contributes to improved device performance .

Polymer Synthesis and Functionalization

The compound serves as a valuable building block for synthesizing poly(arylether ketones) and other high-performance polymers. Its fluorinated benzoyl groups enhance the polymer’s thermal stability, mechanical strength, and chemical resistance. These polymers find applications in aerospace, automotive, and industrial sectors .

Medicinal Chemistry and Drug Development

Researchers have investigated the compound’s potential as an anticancer agent. Its sulfonamide and fluorobenzoyl moieties may interact with specific cellular targets, inhibiting tumor growth. Further studies are needed to optimize its efficacy and minimize side effects .

Materials Science and Surface Modification

The compound’s reactivity allows for surface modification of materials. It can be used to functionalize nanoparticles, enhance surface wettability, or create self-assembled monolayers. Such modifications find applications in sensors, catalysis, and bioconjugation .

Photophysical Properties and Luminescence

Investigations into the compound’s luminescent properties have revealed its potential as a fluorescent probe. Its emission characteristics can be tuned by altering the substituents. Researchers have used it for bioimaging, fluorescence-based assays, and chemical sensing .

Analytical Chemistry and Chromatography

The compound’s unique structure makes it suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its retention behavior and selectivity allow for efficient separation and quantification of analytes in complex mixtures .

Propiedades

IUPAC Name |

[3-amino-5-anilino-4-(benzenesulfonyl)thiophen-2-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2O3S2/c24-16-13-11-15(12-14-16)20(27)21-19(25)22(31(28,29)18-9-5-2-6-10-18)23(30-21)26-17-7-3-1-4-8-17/h1-14,26H,25H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCJNMWGLWLXSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2703220.png)

![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2703221.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703227.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2703230.png)

![(3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2703233.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703237.png)